Angiopeptin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

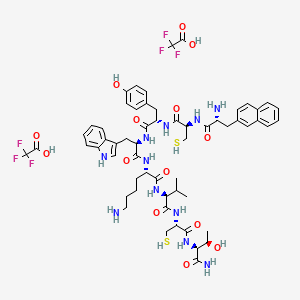

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCOVWXYIMTNV-XCNZXRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73F6N11O14S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Angiopeptin TFA: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin TFA is a synthetic cyclic octapeptide analogue of somatostatin that has garnered significant interest in cardiovascular and cancer research. As a partial agonist for somatostatin receptor subtypes 2 (sst2) and 5 (sst5), it modulates key signaling pathways involved in cell growth and hormone secretion. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

Angiopeptin is a cyclic octapeptide with the amino acid sequence Cys-Tyr-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bridge between the two cysteine residues. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is common for synthetic peptides.

Chemical Identity

| Property | Value |

| Amino Acid Sequence | CYWKVCT-NH2 |

| Molecular Formula | C58H73F6N11O14S2 |

| Molecular Weight | 1326.39 g/mol [1][2] |

| CAS Number | 2478421-60-0[1] |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white powder |

| Purity | Typically >98% as determined by HPLC |

| Solubility | Soluble in water. For stock solutions, it is recommended to dissolve in water and filter sterilize.[3] |

| Storage | Store at -20°C for long-term stability (up to 1 year). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors.

Receptor Binding Affinity

Angiopeptin is a partial agonist for sst2 and sst5 receptors with high affinity.

| Receptor Subtype | IC50 (nM) |

| sst2 | 0.26 |

| sst5 | 6.92 |

Signaling Pathway

Upon binding to sst2 and sst5 receptors, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream consequences, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) production and release. This mechanism underlies its potential therapeutic applications in conditions characterized by excessive growth factor signaling.

Figure 1. this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Angiopeptin is synthesized using Fmoc-based solid-phase peptide synthesis.

Figure 2. General workflow for the solid-phase synthesis of Angiopeptin.

Materials:

-

Fmoc-protected amino acids

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylethylamine (DIEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF.

-

First Amino Acid Loading: Couple the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) to the resin using DIEA in DCM.

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid using HBTU and DIEA in DMF. Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).

-

Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to ~8.5. Allow for air oxidation or use an oxidizing agent like DMSO to facilitate disulfide bond formation.

-

Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Protocol:

-

Dissolve the crude Angiopeptin in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Mass: [M+H]+ at m/z corresponding to the calculated molecular weight of Angiopeptin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: 1H and 13C NMR in a suitable solvent (e.g., DMSO-d6 or H2O/D2O).

-

Analysis: Confirm the presence of all expected amino acid residues and the overall structure of the peptide.

Biological Assays

Somatostatin Receptor Binding Assay:

Figure 3. Workflow for a competitive somatostatin receptor binding assay.

Materials:

-

Cell membranes from a cell line overexpressing human sst2 or sst5 (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-SRIF-14).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

For non-specific binding, include a high concentration of unlabeled somatostatin.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

Adenylyl Cyclase Inhibition Assay:

Materials:

-

Cell line expressing the target somatostatin receptor (e.g., CHO-sst2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

Protocol:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.

-

Determine the ability of this compound to inhibit forskolin-stimulated cAMP production and calculate its EC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of somatostatin receptors in various physiological and pathological processes. This guide provides the essential information and detailed protocols required for its synthesis, purification, characterization, and biological evaluation, thereby empowering researchers to explore its full therapeutic potential.

References

Angiopeptin TFA: A Technical Overview of Somatostatin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Angiopeptin TFA for somatostatin receptors (SSTRs). Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, has been a subject of interest for its potential therapeutic applications. A thorough understanding of its interaction with SSTR subtypes is crucial for advancing research and development in this area. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Binding Affinity of this compound

The binding profile of this compound across the five somatostatin receptor subtypes (SSTR1-SSTR5) demonstrates a clear selectivity. The available data, primarily derived from radioligand binding assays, is summarized in the table below.

| Receptor Subtype | Binding Affinity (IC50/Ki) | Comments |

| SSTR1 | Low Affinity (~1 µM) | This compound shows negligible binding to the SSTR1 subtype. |

| SSTR2 | 0.26 nM (IC50)[1] | Exhibits very high affinity for the SSTR2 subtype. |

| SSTR3 | Moderate to High Affinity | While specific quantitative data is limited, Angiopeptin is reported to have a moderate to high affinity for SSTR3. |

| SSTR4 | Low Affinity (~1 µM) | This compound displays a low affinity for the SSTR4 subtype. |

| SSTR5 | 6.92 nM (IC50)[1] | Demonstrates high affinity for the SSTR5 subtype. |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for SSTR binding assays.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand. The choice of radioligand may vary depending on the receptor subtype being assayed.

-

Competitor: this compound (unlabeled).

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.

-

Assay Buffer: 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 1 mg/mL BSA, and 0.2 mg/mL bacitracin.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

Membrane Preparation

-

Culture the transfected cells to confluency.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparations at -80°C until use.

Competition Binding Assay

-

In a 96-well plate, add the following components in triplicate for each data point:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled somatostatin (1 µM, for non-specific binding).

-

50 µL of varying concentrations of this compound (typically from 10-12 M to 10-5 M).

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the specific receptor subtype).

-

50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta or gamma counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

If the Kd of the radioligand is known, the inhibition constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to SST2 and SST5 Receptor Partial Agonist Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Somatostatin receptors (SSTs), a family of five G protein-coupled receptors (GPCRs), are critical regulators of the endocrine and nervous systems. Specifically, the SST2 and SST5 subtypes are key therapeutic targets for conditions like acromegaly and Cushing's disease, as they modulate the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH), respectively.[1][2][3] While full agonists have been the cornerstone of therapy, there is growing interest in partial and biased agonists, which may offer a more nuanced pharmacological profile, potentially separating desired therapeutic outcomes from adverse effects.

This guide provides a technical overview of the effects of partial agonists on SST2 and SST5 receptors. It details their signaling mechanisms, presents quantitative data on their binding and functional characteristics, outlines key experimental protocols for their evaluation, and visualizes the core concepts and workflows. The focus is on providing a robust resource for researchers actively engaged in the study of somatostatin receptor pharmacology and the development of next-generation SST-targeting therapeutics.

SST2 and SST5 Signaling Pathways

SST2 and SST5 receptors primarily couple to the Gi/o family of G proteins.[4] The canonical signaling cascade initiated by agonist binding involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP is a central mechanism for the inhibition of hormone secretion.

Beyond cAMP modulation, SST receptor activation triggers a diverse array of downstream signals:

-

Ion Channel Modulation: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Calcium Channel Inhibition: Inhibition of voltage-gated calcium channels, reducing calcium influx.

-

MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence cell proliferation and apoptosis.

The concept of biased agonism is particularly relevant, where a ligand may preferentially activate one signaling pathway over another. For example, the multi-receptor ligand pasireotide (SOM230) has been shown to function as a biased agonist at the SST2 receptor, potently suppressing cAMP production without inducing significant receptor internalization or membrane hyperpolarization.

The Concept of Partial Agonism

A full agonist binds to a receptor and produces a maximal biological response. In contrast, a partial agonist binds to the same receptor but elicits only a submaximal response, even at saturating concentrations. This lower intrinsic efficacy can be advantageous, potentially offering a ceiling effect that reduces the risk of overstimulation or certain side effects. Pasireotide, for instance, has been described as a partial agonist at the SST2 receptor while acting as a full agonist at SST5.

Quantitative Data for SST Receptor Ligands

The pharmacological profile of a somatostatin analog is defined by its binding affinity (how tightly it binds to the receptor) and its functional efficacy (the magnitude of the response it elicits). Pasireotide is notable for its high affinity for multiple SST subtypes, particularly SST5.

Binding Affinity Profiles

The following table summarizes the binding affinities (IC50 in nM) of pasireotide and other common somatostatin analogs for human SST2 and SST5 receptors. Lower values indicate higher affinity.

| Compound | SST2 Affinity (IC50, nM) | SST5 Affinity (IC50, nM) | Reference(s) |

| Pasireotide (SOM230) | 0.54 - 2.5 | 0.16 - 0.79 | |

| Octreotide | 1.1 | 6.2 | |

| Lanreotide | 1.5 | >1000 | |

| Somatostatin-14 | 0.4 | 1.3 |

Functional Potency and Efficacy

Functional assays, such as the inhibition of hormone release or cAMP production, reveal the efficacy of a ligand. The data below illustrates the potency (EC50) of a novel agonist and highlights how partial agonism results in a lower maximal effect (Emax) compared to a full agonist.

| Compound | Target Receptor | Assay Type | Potency (EC50, nM) | Efficacy (% of Max) | Reference(s) |

| Novel Agonist | SST2 | cAMP Inhibition | 0.16 | Not specified (Agonist) | |

| Pasireotide | SST2 | Internalization | Not specified | Partial Agonist | |

| Octreotide | SST2 | Internalization | Not specified | Full Agonist | |

| Pasireotide | SST5 | Internalization | Not specified | Full Agonist |

Key Experimental Protocols

Accurate characterization of partial agonists requires robust and reproducible experimental methodologies. The following sections detail standard protocols for assessing binding affinity and functional activity at SST2 and SST5 receptors.

Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the IC50 value of a test compound at SST2 or SST5.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human SST receptor subtype of interest.

-

Radioligand: e.g., [125I-Tyr11]Somatostatin-14.

-

Test compounds (partial agonists) at various concentrations.

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-40 µg protein/well), a fixed concentration of radioligand (e.g., 0.1 nM), and serial dilutions of the test compound.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

cAMP Accumulation Assay (Gi-coupled)

This functional assay measures the ability of a partial agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Objective: To determine the EC50 and Emax values of a partial agonist for the inhibition of cAMP production.

Materials:

-

Whole cells (e.g., CHO-K1, AtT-20) expressing the target SST receptor.

-

Assay Buffer: HBSS or PBS with 0.1% BSA.

-

Phosphodiesterase (PDE) inhibitor: e.g., 500 µM IBMX, to prevent cAMP degradation.

-

Adenylyl Cyclase Stimulator: e.g., Forskolin (at its EC80 concentration).

-

Test compounds (partial agonists) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.

-

Compound Plating: In a 384-well white microplate, dispense serial dilutions of the test compound.

-

Cell Stimulation: Add the cell suspension to the wells. Then, add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Lysis and Detection: Add lysis buffer and the cAMP detection reagents from the kit (e.g., labeled cAMP tracer and anti-cAMP antibody).

-

Measurement: Incubate as per the kit instructions (e.g., 60 minutes at room temperature) and read the plate on a compatible reader (e.g., HTRF reader).

-

Data Analysis: Plot the assay signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values. The Emax for a partial agonist will be lower than that of a full agonist.

ERK1/2 Phosphorylation Assay

This assay provides an alternative functional readout by measuring the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Objective: To quantify agonist-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing the target SST receptor plated in 96- or 384-well plates.

-

Test compounds (partial agonists).

-

Supplemented Lysis Buffer.

-

Phospho-ERK1/2 detection kit (e.g., THUNDER™ TR-FRET, AlphaScreen® SureFire®).

-

TR-FRET or AlphaScreen compatible plate reader.

Procedure:

-

Cell Culture: Seed cells in a tissue culture-treated microplate and culture overnight.

-

Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-18 hours before the assay.

-

Stimulation: Treat the cells with various concentrations of the test compound for a defined period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Lysis: Remove the stimulation medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with shaking to ensure complete cell lysis.

-

Detection: Transfer the cell lysate to a white detection plate. Add the detection reagents (e.g., Eu-labeled anti-total ERK antibody and d2-labeled anti-phospho-ERK antibody).

-

Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measurement: Read the time-resolved fluorescence signal on a compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the log concentration of the agonist to generate a dose-response curve and determine EC50.

Conclusion and Future Directions

The study of SST2 and SST5 partial agonists represents a sophisticated frontier in endocrine pharmacology. Compounds like pasireotide, with their unique multi-receptor binding profiles and partial agonist characteristics at key subtypes like SST2, offer therapeutic possibilities that extend beyond traditional full agonists. The ability to fine-tune receptor signaling—potently activating SST5 while only partially engaging SST2—may allow for targeted efficacy in diseases with heterogeneous receptor expression, such as Cushing's disease and acromegaly.

Future research should focus on elucidating the precise molecular determinants of partial and biased agonism at SST receptors. A deeper understanding of these mechanisms will empower the rational design of novel ligands with optimized efficacy and improved safety profiles, ultimately leading to more effective treatments for patients with neuroendocrine disorders.

References

- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]

- 3. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Angiopeptin TFA: A Technical Guide to its Role in Growth Hormone Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopeptin TFA, a synthetic cyclic octapeptide analog of somatostatin, demonstrates a potent inhibitory effect on the secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the GH-inhibiting properties of this compound. By acting as a partial agonist at somatostatin receptor subtypes 2 (sst2) and 5 (sst5), this compound modulates key intracellular signaling pathways, leading to a reduction in GH release from the anterior pituitary. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.

Introduction to this compound

Angiopeptin is a long-acting cyclic octapeptide with pharmacological actions similar to the natural hormone somatostatin.[1] The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation used in research settings. Its primary mechanism of action involves binding to and activating somatostatin receptors, which are G-protein coupled receptors widely expressed in various tissues, including the pituitary gland.[2][3] Angiopeptin exhibits a notable affinity for sst2 and sst5, making it a subject of interest for its potential therapeutic applications, particularly in conditions characterized by excessive GH secretion, such as acromegaly.[4][5]

Mechanism of Action: Inhibition of Growth Hormone Secretion

This compound exerts its inhibitory effect on growth hormone secretion primarily through its interaction with somatostatin receptors sst2 and sst5 on the surface of somatotroph cells in the anterior pituitary. As a partial agonist, it mimics the natural action of somatostatin, initiating a cascade of intracellular events that culminate in the suppression of GH release.

The binding of this compound to sst2 and sst5 receptors activates inhibitory G-proteins (Gi). This activation leads to the following key downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in the signaling pathway that promotes GH secretion.

-

Modulation of Ion Channels: The beta-gamma subunit of the activated Gi protein can directly interact with and modulate the activity of ion channels. This includes the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular calcium concentration is a crucial factor in inhibiting the exocytosis of GH-containing secretory granules.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can also lead to the stimulation of PTPs, such as SHP-1. These enzymes can dephosphorylate and inactivate signaling molecules that are involved in cell growth and hormone secretion.

The culmination of these signaling events is a significant reduction in the synthesis and release of growth hormone from the somatotrophs.

digraph "this compound Signaling Pathway for GH Inhibition" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for evaluating this compound.

Conclusion

This compound is a potent inhibitor of growth hormone secretion, acting as a partial agonist at somatostatin receptors sst2 and sst5. Its mechanism of action is well-aligned with the known signaling pathways of these receptors, involving the inhibition of the adenylyl cyclase/cAMP pathway and the modulation of ion channels to reduce intracellular calcium levels. While specific quantitative data on GH inhibition by this compound is emerging, comparative data from other somatostatin analogs strongly support its potential efficacy. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and similar compounds. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this compound in disorders of growth hormone hypersecretion.

References

- 1. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamic modeling of the effects of lanreotide Autogel on growth hormone and insulin-like growth factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

In-depth Technical Guide: Inhibitors of Insulin-like Growth Factor-1 (IGF-1) Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor-1 (IGF-1) is a critical component of the growth hormone (GH)/IGF-1 axis, playing a pivotal role in cellular proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer, where it contributes to tumor growth, metastasis, and resistance to therapies.[3][4][5] This has spurred the development of various strategies to inhibit IGF-1 signaling. This technical guide provides a comprehensive overview of inhibitors targeting the IGF-1 production pathway, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. We delve into the core of IGF-1 signaling, detail the various classes of inhibitors, and present experimental protocols and data in a structured format to aid researchers and drug development professionals in this field.

The IGF-1 Signaling Pathway

IGF-1 primarily mediates its effects through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor. The binding of IGF-1 to IGF-1R initiates a conformational change, leading to autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation triggers two main downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, which is also involved in cell growth and differentiation.

The GH/IGF-1 axis is a primary regulator of IGF-1 production. Growth hormone, secreted by the pituitary gland, stimulates the liver to produce and secrete IGF-1. Therefore, inhibiting this axis at various points can effectively reduce IGF-1 levels.

Caption: The IGF-1 signaling pathway, initiated by Growth Hormone (GH) stimulation of IGF-1 production in the liver.

Classes of IGF-1 Production Inhibitors

Inhibitors of IGF-1 signaling can be broadly categorized based on their target and mechanism of action. While many inhibitors target the IGF-1 receptor, this guide focuses on those that affect the production of IGF-1.

Growth Hormone Receptor (GHR) Antagonists

By blocking the action of GH on the liver, GHR antagonists effectively reduce the primary stimulus for IGF-1 production.

-

Pegvisomant: A pegylated analog of human growth hormone that acts as a GHR antagonist. It is approved for the treatment of acromegaly, a condition of excessive GH and IGF-1.

Somatostatin Analogs

Somatostatin is a natural inhibitor of GH secretion from the pituitary gland. Analogs of somatostatin are used to reduce GH levels, which in turn decreases IGF-1 production.

-

Octreotide and Lanreotide: Long-acting somatostatin analogs used in the treatment of acromegaly and certain neuroendocrine tumors.

Small Molecule Inhibitors of GHR Synthesis

Recent research has identified small molecules that can inhibit the synthesis of the growth hormone receptor, thereby reducing the liver's responsiveness to GH and consequently lowering IGF-1 production.

-

BM001: A small molecule identified through screening that inhibits the GH/IGF-1 axis by depleting the GHR. It has shown efficacy in preclinical cancer models.

Quantitative Data on IGF-1 Inhibitors

The efficacy of IGF-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays and by their effects on tumor growth and IGF-1 levels in in-vivo models.

Table 1: In Vitro Efficacy of Small Molecule IGF-1R Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell-free/Cell-based | Reference |

| Linsitinib (OSI-906) | IGF-1R, IR | 35 (IGF-1R), 75 (IR) | Cell-free | |

| BMS-754807 | IGF-1R, IR | 1.8 (IGF-1R), 1.7 (IR) | Cell-free | |

| NVP-AEW541 | IGF-1R, IR | 150 (IGF-1R), 140 (IR) | Cell-free | |

| Picropodophyllin (PPP) | IGF-1R | 1 | Cell-free | |

| Hematoxylin | IGF-1R | 1800 | Cell-based | |

| BM001 | GHR Synthesis | 10-30 | Cell-based |

Table 2: Preclinical and Clinical Efficacy of Monoclonal Antibodies Targeting IGF-1R

| Antibody | Target | Efficacy Highlights | Model | Reference |

| Cixutumumab (IMC-A12) | IGF-1R | >10% growth inhibition in mesothelioma cells with >10,000 IGF-1R sites/cell | In vitro | |

| Figitumumab (CP-751,871) | IGF-1R | 46% response rate in combination with chemotherapy in non-small cell lung cancer | Clinical Trial (Phase II) | |

| Dalotuzumab (MK-0646) | IGF-1R | Synergistic anti-tumor effect with mTOR inhibitors in breast cancer models | Clinical Trial (Phase I) | |

| RG1507 | IGF-1R | Stable disease for >12 weeks in 7 pediatric patients with solid tumors | Clinical Trial (Phase I) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of IGF-1 production inhibitors.

Measurement of IGF-1 Levels by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying IGF-1 levels in serum, plasma, or cell culture supernatants.

Protocol:

-

Sample Preparation: For serum or plasma, samples are typically acidified to dissociate IGF-1 from its binding proteins (IGFBPs), followed by neutralization. Cell culture supernatants can often be used directly or with dilution.

-

Coating: A 96-well microplate is coated with a capture antibody specific for IGF-1.

-

Incubation: Standards and prepared samples are added to the wells and incubated to allow IGF-1 to bind to the capture antibody.

-

Detection: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of bound IGF-1.

-

Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. A standard curve is used to determine the concentration of IGF-1 in the samples.

Caption: A typical workflow for measuring IGF-1 levels using an ELISA.

Western Blot Analysis of IGF-1 Signaling

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the IGF-1 signaling pathway.

Protocol:

-

Cell Lysis: Cells treated with or without an IGF-1 inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, etc.).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the IGF-1 inhibitor for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion

The inhibition of IGF-1 production presents a promising therapeutic strategy for a range of diseases, particularly cancer. This guide has provided a detailed overview of the IGF-1 signaling pathway, the different classes of inhibitors that target IGF-1 production, and the quantitative data supporting their efficacy. Furthermore, the inclusion of detailed experimental protocols for key assays provides a valuable resource for researchers in this field. As our understanding of the complexities of the IGF-1 axis grows, the development of more specific and potent inhibitors of IGF-1 production holds great promise for future therapeutic interventions. The continued use of robust and standardized experimental methodologies will be crucial in advancing these promising agents from the laboratory to the clinic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

- 5. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Functions of Cyclic Octapeptides: A Technical Guide for Drug Discovery and Development

Abstract

Cyclic octapeptides represent a compelling class of molecules at the forefront of therapeutic innovation. Their inherent structural rigidity, conferred by their cyclic nature, grants them enhanced metabolic stability, target specificity, and oral bioavailability compared to their linear counterparts. These advantageous properties have led to their successful development as drugs for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core biological functions of cyclic octapeptides for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes key quantitative bioactivity data, details essential experimental protocols for their study, and visualizes critical signaling pathways they modulate.

Introduction: The Structural Advantage of Cyclization

The cyclization of peptides, particularly into an eight-residue ring structure, imposes significant conformational constraints. This pre-organization of the peptide backbone reduces the entropic penalty upon binding to a biological target, often leading to higher binding affinities and specificities.[1] Furthermore, the absence of exposed N- and C-termini renders cyclic octapeptides less susceptible to degradation by exopeptidases, thereby increasing their in vivo half-life.[2] These fundamental advantages have positioned cyclic octapeptides as a versatile scaffold in drug discovery, capable of modulating complex biological processes such as protein-protein interactions and receptor signaling.[3]

Key Biological Functions and Therapeutic Applications

Cyclic octapeptides exert a diverse array of biological functions, leading to their application in various therapeutic areas.

-

Hormone Mimicry and Receptor Modulation: A prominent example is the synthetic somatostatin analogue, octreotide . This cyclic octapeptide mimics the natural hormone somatostatin and exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][4] Its mechanism of action involves the inhibition of hormone secretion, making it a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors. Another clinically used somatostatin analogue is lanreotide .

-

Immunosuppression: Cyclosporin A , a cyclic undecapeptide with an octapeptide core ring structure, is a potent immunosuppressant. It functions by forming a complex with cyclophilin, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the transcription of crucial cytokines like interleukin-2 (IL-2), thereby dampening the immune response. This mechanism is fundamental to its use in preventing organ transplant rejection and treating autoimmune diseases.

-

Anti-cancer Activity: Many cyclic octapeptides exhibit cytotoxic effects against various cancer cell lines. For instance, samoamide A, a marine-derived cyclic octapeptide, has shown potent activity against H460 human non-small-cell lung cancer cells. RGD (Arginine-Glycine-Aspartic acid) containing cyclic octapeptides are another important class of anti-cancer agents. They target integrins, such as αvβ3, which are overexpressed on the surface of tumor cells and angiogenic blood vessels, thereby inhibiting tumor growth and metastasis.

-

Antimicrobial Properties: The octapeptins are a class of cyclic lipopeptides with activity against a range of Gram-negative pathogens. Their mechanism often involves disruption of the bacterial cell membrane.

Quantitative Bioactivity Data

The biological activity of cyclic octapeptides is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and pharmacokinetic (ADME) properties. The following tables summarize key quantitative data for representative cyclic octapeptides.

| Cyclic Octapeptide | Target | Assay Type | Cell Line/System | IC50 / Kd | Reference(s) |

| Octreotide | SSTR2 | Competitive Binding | - | Kd: 0.4 nM | |

| Octreotide | SSTR3 | Competitive Binding | - | Kd: 29.5 nM | |

| Octreotide | SSTR5 | Competitive Binding | - | Kd: 1.3 nM | |

| Samoamide A | - | Cytotoxicity | H460 (Lung Cancer) | IC50: 1.1 µM | |

| LXW64 (cGRGDdvc analog) | αvβ3 Integrin | Competitive Binding | K562/αvβ3+ cells | IC50: ~15 nM | |

| Cilengitide | αvβ3 Integrin | Cell Adhesion | - | IC50: ~1 µM | |

| Cilengitide | αvβ5 Integrin | Cell Adhesion | - | IC50: ~0.1 µM |

Table 1: Bioactivity of Selected Cyclic Octapeptides. This table presents the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) values for several cyclic octapeptides, demonstrating their potency against various biological targets.

| Cyclic Octapeptide | Administration | Cmax | Tmax | t1/2 | Bioavailability | Reference(s) |

| Octreotide LAR | 20 mg IM | 1216 pg/mL (steady state) | - | - | - | |

| Lanreotide Depot | 90 mg SC | 4455 pg/mL (steady state) | Day 1 | 25.5 days | - | |

| Cyclosporin A | Oral | Variable | 1-8 hours | 10-27 hours | 20-50% |

Table 2: Pharmacokinetic Parameters of Clinically Used Cyclic Peptides. This table summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and oral bioavailability, for octreotide, lanreotide, and cyclosporin A.

Experimental Protocols

The discovery and development of cyclic octapeptides rely on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Cyclic Octapeptides

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin. For Wang resin, this is typically achieved using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). For 2-chlorotrityl chloride resin, the amino acid is attached in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage of the Linear Peptide from Resin: Once the linear sequence is complete, cleave the peptide from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to remove side-chain protecting groups. Precipitate the crude linear peptide in cold diethyl ether.

Solution-Phase Cyclization:

-

Dissolution of the Linear Peptide: Dissolve the purified linear peptide in a large volume of an appropriate solvent, such as DMF or a mixture of DCM and DMF, to achieve high dilution conditions (typically 0.1-1 mM). High dilution favors intramolecular cyclization over intermolecular polymerization.

-

Addition of Cyclization Reagent: Add a cyclization reagent to activate the C-terminus and facilitate amide bond formation with the N-terminus. Common reagents include diphenylphosphoryl azide (DPPA), HBTU, or PyBOP in the presence of a base like DIPEA.

-

Reaction and Monitoring: Allow the cyclization reaction to proceed for several hours to overnight at room temperature. Monitor the reaction progress by techniques such as mass spectrometry or HPLC.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Synthesis and Cyclization of an Octapeptide

Caption: Workflow for the synthesis and cyclization of an octapeptide.

Characterization of Cyclic Octapeptides

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the purified cyclic peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Data Interpretation: Determine the molecular weight of the cyclic peptide from the mass-to-charge ratio (m/z) of the parent ion. Confirm the sequence and cyclization through tandem mass spectrometry (MS/MS) fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified cyclic peptide in a deuterated solvent (e.g., DMSO-d6 or CD3CN).

-

Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: Assign the proton and carbon signals to specific amino acid residues. Use NOE/ROE data to determine through-space proximities between protons, which provides crucial information for elucidating the three-dimensional solution structure of the cyclic peptide.

Bioactivity Assays

Cell Viability (MTT) Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclic octapeptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Competitive Receptor Binding Assay:

-

Preparation: Prepare cell membranes or whole cells expressing the target receptor. Radiolabel a known ligand for the receptor (e.g., with 125I).

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled cyclic octapeptide (the competitor).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter or gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Determine the IC50 value, which is the concentration of the cyclic octapeptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Workflow for a Competitive Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathways Modulated by Cyclic Octapeptides

Cyclic octapeptides often exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.

Somatostatin Receptor Signaling Pathway

Somatostatin analogues like octreotide bind to SSTRs, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.

Caption: Somatostatin receptor signaling pathway activated by octreotide.

Cyclosporin A-Mediated Immunosuppression

Cyclosporin A's immunosuppressive effects are mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells.

Caption: Cyclosporin A mechanism of action in T-cells.

RGD-Containing Cyclic Octapeptide and Integrin Signaling

RGD-containing cyclic octapeptides can act as antagonists of integrin receptors, thereby disrupting downstream signaling pathways involved in cell adhesion, migration, and proliferation.

Caption: RGD cyclic octapeptide antagonism of integrin signaling.

Conclusion and Future Perspectives

Cyclic octapeptides have firmly established their place in modern medicine and continue to be a rich source of inspiration for the development of novel therapeutics. Their unique structural and pharmacokinetic properties make them ideal candidates for targeting challenging biological interfaces. Future research in this field will likely focus on the development of novel cyclization strategies to create more diverse and complex scaffolds, the use of computational methods to design cyclic peptides with enhanced properties, and the exploration of new therapeutic applications for this versatile class of molecules. The in-depth understanding of their biological functions, as outlined in this guide, will be crucial for unlocking their full therapeutic potential.

References

- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Angiopeptin TFA: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a synthetic, cyclic octapeptide analogue of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, exhibiting a strong affinity for these subtypes.[1][2][3] This targeted action allows Angiopeptin to modulate various cellular processes, including the inhibition of hormone secretion, cell proliferation, and cell adhesion.[1][4] Notably, it is a potent inhibitor of growth hormone release and the production of insulin-like growth factor-1 (IGF-1). Its mechanism of action often involves the inhibition of adenylyl cyclase. These properties make Angiopeptin TFA a compound of significant interest for research in areas such as oncology, endocrinology, and cardiovascular disease.

These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's in vitro activity.

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| IC50 | sst2 | 0.26 nM | CHO cells expressing human sst2 | |

| IC50 | sst5 | 6.92 nM | CHO cells expressing human sst5 | |

| pEC50 (Tritium Release) | sst2 | 6.57 | CHO hsst2 cells |

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to sst2 and sst5 receptors using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells overexpressing human sst2 or sst5 receptors (e.g., from CHO or HEK293 cells)

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)

-

This compound

-

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a microplate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either vehicle, unlabeled somatostatin (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Workflow for Receptor Binding Assay:

Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of sst2 and sst5 receptor activation.

Materials:

-

Cells expressing sst2 or sst5 receptors (e.g., CHO, HEK293, or pituitary tumor cells)

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

ATP

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the IC50 of this compound for adenylyl cyclase inhibition.

Cell Proliferation Assay (XTT Assay)

This protocol assesses the anti-proliferative effects of this compound on a suitable cancer cell line (e.g., a neuroendocrine tumor cell line expressing sst2/sst5).

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Growth Hormone (GH) Release Assay

This assay is designed to quantify the inhibitory effect of this compound on GH secretion from pituitary tumor cells.

Materials:

-

GH-secreting pituitary adenoma cells (primary culture or a suitable cell line, e.g., GH3)

-

Cell culture medium

-

This compound

-

Growth Hormone Releasing Hormone (GHRH) or other secretagogues

-

Human Growth Hormone ELISA kit

Procedure:

-

Plate the pituitary cells and allow them to acclimate.

-

Wash the cells and replace the medium with a serum-free medium containing different concentrations of this compound.

-

Incubate for a defined period (e.g., 1-4 hours).

-

To stimulate GH release, add a secretagogue like GHRH to the wells (optional, for studying inhibition of stimulated release).

-

Collect the cell culture supernatant.

-

Measure the concentration of GH in the supernatant using a specific ELISA kit.

-

Determine the dose-dependent inhibition of GH release by this compound.

Cell Adhesion Assay

This protocol evaluates the effect of this compound on the adhesion of leukocytes to endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocytes (e.g., isolated human peripheral blood mononuclear cells or a leukocyte cell line like U937)

-

Endothelial cell growth medium

-

Leukocyte culture medium

-

This compound

-

Fluorescent label for leukocytes (e.g., Calcein-AM)

-

TNF-α or IL-1β (to activate endothelial cells)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Activate the HUVEC monolayer by treating with TNF-α or IL-1β for 4-6 hours.

-

Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.

-

Pre-treat either the activated HUVECs or the labeled leukocytes (or both) with various concentrations of this compound.

-

Add the labeled leukocytes to the HUVEC monolayer and co-incubate for a specific time (e.g., 30-60 minutes) to allow for adhesion.

-

Gently wash the wells to remove non-adherent leukocytes.

-

Quantify the number of adherent leukocytes by measuring the fluorescence in each well using a microplate reader.

-

Calculate the percentage of inhibition of cell adhesion.

Signaling Pathway

This compound, as a somatostatin analog, primarily signals through the sst2 and sst5 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events.

Signaling pathway of this compound via sst2/sst5 receptors.

References

Preparing Angiopeptin TFA Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a cyclic octapeptide analogue of somatostatin. The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation for research use.[1][2][] Angiopeptin acts as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][2] Its primary mechanism of action involves the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production. This activity makes it a valuable tool in studies related to oncology, cardiovascular disease, and transplant medicine, particularly in the context of inhibiting myointimal proliferation.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and application notes for the solubilization, storage, and handling of Angiopeptin TFA.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₈H₇₃F₆N₁₁O₁₄S₂ | |

| Molecular Weight | 1326.39 g/mol | |

| Purity | >90% (typically ~99%) | |

| IC50 (sst2 receptor) | 0.26 nM | |

| IC50 (sst5 receptor) | 6.92 nM | |

| Solubility in Water | 10 mg/mL (7.54 mM) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Calculation of Required Volume: Calculate the volume of sterile water required to achieve a 10 mM stock solution.

-

Formula: Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 100,000

-

Example: For 1 mg of this compound: Volume (µL) = (1 mg / 1326.39 g/mol ) * 100,000 = 75.4 µL

-

-

Reconstitution:

-

Carefully add the calculated volume of sterile water to the vial containing the lyophilized peptide.

-

Gently swirl the vial to begin dissolving the peptide.

-

-

Enhancing Solubility:

-

If the peptide does not fully dissolve with gentle swirling, cap the vial and vortex briefly.

-

For complete dissolution, sonicate the solution in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear. It may be necessary to warm the tube to 37°C while shaking it in the ultrasonic bath.

-

-

Aliquoting and Storage:

-

Once fully dissolved, centrifuge the vial briefly to collect the entire solution at the bottom.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the peptide name, concentration, solvent, and date of preparation.

-

-

Long-term Storage: Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stored for up to six months.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to a final working concentration for use in experiments.

Materials:

-

10 mM this compound stock solution

-

Appropriate sterile assay buffer or cell culture medium

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution on ice.

-

Calculation of Dilution: Use the following formula to calculate the volume of stock solution needed to prepare the desired working concentration:

-

Formula: V₁C₁ = V₂C₂

-

V₁ = Volume of stock solution

-

C₁ = Concentration of stock solution (10 mM)

-

V₂ = Final volume of working solution

-

C₂ = Final concentration of working solution

-

-

Example: To prepare 1 mL (1000 µL) of a 10 µM working solution: V₁ * 10,000 µM = 1000 µL * 10 µM V₁ = (1000 µL * 10 µM) / 10,000 µM = 1 µL

-

-

Dilution:

-

Add the calculated volume of the thawed stock solution to the appropriate volume of sterile assay buffer or cell culture medium.

-

Gently mix the solution by pipetting up and down or by gentle vortexing.

-

-

Use and Storage: Use the freshly prepared working solution immediately. If short-term storage is necessary, keep the solution on ice. Avoid storing diluted peptide solutions for extended periods.

Signaling Pathway and Experimental Workflow

Angiopeptin Signaling Pathway

Angiopeptin, as a somatostatin analogue, exerts its effects by binding to somatostatin receptors (SSTRs), primarily sst2 and sst5. This interaction triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on various cellular processes, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion.

Caption: Angiopeptin binds to somatostatin receptors, initiating a signaling cascade that inhibits adenylyl cyclase.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates a typical workflow for the preparation of this compound stock and working solutions for in vitro or in vivo studies.

Caption: A stepwise workflow for the preparation of this compound stock and working solutions.

Important Considerations

-

Peptide Stability: Lyophilized peptides are stable for extended periods when stored properly at -20°C or -80°C, protected from light and moisture. Reconstituted peptide solutions are less stable and should be aliquoted to minimize freeze-thaw cycles, which can lead to degradation.

-

Solubility Issues: While this compound is soluble in water, some peptides can be more challenging to dissolve. If solubility issues arise, consider the following:

-

Ensure the peptide has fully equilibrated to room temperature before adding the solvent.

-

Use sonication to aid dissolution.

-

For peptides with a net positive charge, adding a small amount of dilute acetic acid (e.g., 0.1%) can improve solubility.

-

For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary as a first step, followed by slow dilution with an aqueous buffer.

-

-

Safety Precautions: this compound is for research use only. Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment, including gloves and safety glasses. The trifluoroacetic acid component is corrosive; handle with care. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Angiopeptin TFA for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a synthetic, long-acting cyclic octapeptide analogue of somatostatin. It exhibits a range of biological activities, primarily mediated through its interaction with somatostatin receptors (SSTRs), particularly subtypes sst2 and sst5, where it acts as a weak partial agonist.[1] In the context of cell culture experiments, Angiopeptin TFA is a valuable tool for studying cellular processes such as proliferation, migration, and signaling, especially in vascular smooth muscle cells (VSMCs). Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways controlling cell growth and motility.[2] These application notes provide detailed protocols and data for the use of this compound in cell culture experiments.

A crucial consideration when using this compound is the presence of the trifluoroacetate (TFA) counter-ion, a remnant from the peptide synthesis and purification process. TFA itself can influence cell proliferation and other cellular functions, sometimes inhibiting and in other cases stimulating cell growth, depending on the cell type and concentration.[3][4] Therefore, it is essential to perform appropriate control experiments to distinguish the effects of Angiopeptin from those of the TFA counter-ion.[5] This can be achieved by treating cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in the this compound experiments. Alternatively, the TFA counter-ion can be exchanged for a more biocompatible one, such as hydrochloride (HCl) or acetate.

Data Presentation

The following tables summarize the quantitative data on the effects of Angiopeptin in various in vitro models.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration of Angiopeptin

| Cell Type | Species | Assay | Stimulant | Angiopeptin Concentration | Effect | Reference(s) |

| CHO-K1 cells (transfected with rat sst2 receptor) | Chinese Hamster | Cell Proliferation | bFGF | pIC50 = 8.08 ± 0.24 | Inhibition of bFGF-stimulated re-growth | |

| CHO-K1 cells (transfected with rat sst5 receptor) | Chinese Hamster | Cell Proliferation | bFGF | 100 nM | Partial agonist (57.7 ± 3.6% inhibition) | |

| Rat Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | Cell Proliferation | bFGF | > 100 nM | Weak agonist activity | |

| Rat Aortic Smooth Muscle Cells (RA-SMC) | Rat | Cell Migration | Type I Collagen | 100 nM | 70% inhibition of migration | |

| CHO hsst2 cells | Chinese Hamster | Tritium Release | - | pEC50 = 6.57 (3 µM max response) | Partial agonist |

Table 2: IC50 Values for this compound

| Receptor Subtype | IC50 (nM) | Reference(s) |

| sst2 | 0.26 | |

| sst5 | 6.92 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound (lyophilized powder)

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water

-

Sterile, low-retention polypropylene microcentrifuge tubes

Procedure:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.